molecular formula C9H10O2 B8522220 1-Propanone, 2-hydroxy-1-phenyl-, (2R)- CAS No. 65646-06-2

1-Propanone, 2-hydroxy-1-phenyl-, (2R)-

Cat. No.: B8522220
CAS No.: 65646-06-2
M. Wt: 150.17 g/mol
InChI Key: WLVPRARCUSRDNI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 2-hydroxy-1-phenyl-, (2R)- is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 2-hydroxy-1-phenyl-, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 2-hydroxy-1-phenyl-, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65646-06-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2R)-2-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-/m1/s1

InChI Key

WLVPRARCUSRDNI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

There was added 10.08 parts of sodium bicarbonate and about 60 parts of water to a mixture of 21.3 parts of α-bromopropiophenone, 6.8 parts of sodium formate and about 90 parts of acetonitrile. The resulting mixture was stirred vigorously for 48 hours at 65° C. during which time carbon dioxide evolved. After cooling, the acetonitrile solution was separated from the aqueous layer and evaporated to dryness. The residue was dissolved into chloroform which was extracted once with water, dried over sodium sulfate, and evaporated to produce analytically pure (>98%) α-hydroxypropiophenone. The yield of this isolated product was 77.1%.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-1-phenylpropan-1-one (6.0 g, 28.2 mmol) in methanol (50 mL) was added sodium formate (7.66 g, 113 mmol) and the mixture was heated under reflux for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4:1) to give the title compound (2.66 g, yield 63%) as a colorless oil.
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63%

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